molecular formula C14H10ClIN2O2S B566886 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-09-5

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B566886
CAS No.: 1227267-09-5
M. Wt: 432.66
InChI Key: PGIOKFIHZFWDDX-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of azaindoles. This compound is characterized by the presence of a phenylsulphonyl group, a chlorine atom, an iodine atom, and a methyl group attached to an azaindole core. Azaindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Phenylsulphonylation: The phenylsulphonyl group is introduced using phenylsulfonyl chloride in the presence of a base like pyridine.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the phenylsulphonyl group.

    Coupling Reactions: Suzuki-Miyaura and Sonogashira coupling reactions can be used to introduce various substituents at the halogenated positions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a kinase inhibitor and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in the regulation of cellular processes. By binding to the active site of these kinases, the compound can modulate signaling pathways and affect cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other azaindole derivatives, such as:

    1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methylindole: Lacks the nitrogen atom in the azaindole core.

    1-(Phenylsulphonyl)-5-chloro-2-iodo-7-azaindole: Differs in the position of the nitrogen atom.

    1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-5-azaindole: Has an additional nitrogen atom in the core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H8ClIN2O2SC_{13}H_{8}ClIN_{2}O_{2}S, with a molecular weight of approximately 416.2 g/mol. It features a pyrrolo[2,3-b]pyridine core with chloro and iodo substituents, as well as a phenylsulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H8ClIN2O2S
Molecular Weight416.209 g/mol
LogP4.4062
Polar Surface Area60.34 Ų

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research has shown that pyrrolo[2,3-b]pyridine derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

A notable study demonstrated that a related pyrrolo compound effectively inhibited the growth of gastric cancer cells by inducing apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that this compound may have similar mechanisms of action.

Inhibition of Kinase Activity

The compound has also been studied for its ability to inhibit receptor tyrosine kinases (RTKs), which are often overactive in cancerous cells. For example, it has been reported that certain pyrrolo derivatives can selectively inhibit mutant forms of KIT and PDGFRA kinases, which are implicated in various malignancies . The half-maximal inhibitory concentration (IC50) values for these interactions suggest potent activity in the subnanomolar range.

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Kinase Inhibition : By targeting specific kinases involved in tumor growth and survival, the compound can disrupt signaling pathways essential for cancer cell proliferation.
  • Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing effectively.

Study on Cancer Cell Lines

In a recent experiment using HeLa and L929 cell lines, researchers observed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study utilized assays such as MTT and flow cytometry to assess apoptotic effects and cell cycle changes .

In Vivo Studies

Animal models have also been employed to evaluate the efficacy of this compound in vivo. A study involving xenograft models showed that administration of the compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIOKFIHZFWDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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